molecular formula C12H12O2 B14344080 2(5H)-Furanone, 5-ethyl-3-phenyl- CAS No. 94818-36-7

2(5H)-Furanone, 5-ethyl-3-phenyl-

Cat. No.: B14344080
CAS No.: 94818-36-7
M. Wt: 188.22 g/mol
InChI Key: DBOQEAFTBOIUGS-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-ethyl-3-phenyl- is a heterocyclic organic compound that belongs to the furanone family It is characterized by a five-membered lactone ring with an ethyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-ethyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the acid-catalyzed cyclization of 3-phenyl-5-ethyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of 2(5H)-Furanone, 5-ethyl-3-phenyl- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-ethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-phenyl-5-ethyl-2-pentenoic acid or 3-phenyl-5-ethyl-2-pentanone.

    Reduction: Formation of 3-phenyl-5-ethyl-2,3-dihydrofuranone or 3-phenyl-5-ethyl-2,3,4,5-tetrahydrofuranone.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2(5H)-Furanone, 5-ethyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-ethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-methyl-3-phenyl-: Similar structure with a methyl group instead of an ethyl group at the 5-position.

    2(5H)-Furanone, 5-ethyl-3-methyl-: Similar structure with a methyl group instead of a phenyl group at the 3-position.

    2(5H)-Furanone, 5-ethyl-3-(4-methylphenyl)-: Similar structure with a 4-methylphenyl group at the 3-position.

Uniqueness

2(5H)-Furanone, 5-ethyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

94818-36-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethyl-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C12H12O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3

InChI Key

DBOQEAFTBOIUGS-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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